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Compound of Interest

Compound Name: 7-bromo-5-methoxyisoquinoline

CAS No.: 2708291-98-7

Cat. No.: B6209723

Get Quote

Executive Summary
In medicinal chemistry, the isoquinoline scaffold is ubiquitous, yet the positional isomerism of

methoxy substituents significantly alters pharmacokinetics and receptor binding.[2]

8-Methoxyisoquinoline (8-OMe): Characterized by a "peri-effect" steric interaction with the

C1 position. Derivatives (e.g., 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline) exhibit

potent cytotoxicity against colorectal cancer lines (HCT116, Caco-2) by inhibiting the

PI3K/AKT/mTOR pathway.[2]

5-Methoxyisoquinoline (5-OMe): Lacks the peri-steric hindrance, offering a more exposed

position for solvent interaction and metabolic modulation.[2] Often utilized to alter lipophilicity

without disrupting the core binding geometry at the C1-N2 locus.[2]

Structural & Physicochemical Analysis[1][3][4][5]
The primary differentiator between these isomers is the spatial relationship of the methoxy

group to the biologically critical C1 and N2 positions.[2]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b6209723#bc-rfq
https://theaspd.com/index.php/ijes/article/download/8193/5928/16961
https://theaspd.com/index.php/ijes/article/download/8193/5928/16961
https://theaspd.com/index.php/ijes/article/download/8193/5928/16961
https://theaspd.com/index.php/ijes/article/download/8193/5928/16961
https://theaspd.com/index.php/ijes/article/download/8193/5928/16961
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6209723?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
5-
Methoxyisoquinoli
ne

8-
Methoxyisoquinoli
ne

Significance

Position Benzene ring (C5) Benzene ring (C8) C8 is "peri" to C1.

Steric Environment

Exposed; minimal

steric clash with C1-

substituents.

High Steric Hindrance;

clashes with

substituents at C1.

Critical for 1-

substituted alkaloids

(e.g.,

benzylisoquinolines).

[1]

Electronic Effect
Inductive withdrawal;

conjugation to C4a/8a.

Inductive withdrawal;

potential H-bond

acceptance from C1-

H.

8-OMe can influence

the acidity of C1

protons.

Solvation
Higher solvent

accessibility.

Shielded by C1

proximity.

Affects membrane

permeability and

solubility.[2]

The "Peri-Effect" in 8-OMe Isomers
In 1-substituted isoquinolines (a common pharmacophore), an 8-methoxy group exerts

significant steric pressure on the C1 substituent.[2] This restricts conformational freedom,

potentially locking the molecule into a bioactive (or inactive) conformation, a phenomenon not

present in the 5-methoxy isomer.[1][2]

Bioactivity Comparison: Case Studies
Case Study A: Cytotoxicity & Antitumor Activity
Winner: 8-Methoxy Derivatives[2]

Recent studies on neocryptolepine derivatives highlight the superior potency of the 8-methoxy

substitution pattern.[2] Specifically, the compound MMNC (8-methoxy-2,5-dimethyl-5H-

indolo[2,3-b]quinoline) demonstrates selective cytotoxicity.[2]

Target: Colorectal Cancer (HCT116, Caco-2).[1]
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Mechanism: Inhibition of PI3K/AKT/mTOR signaling.

Data:

MMNC (8-OMe derivative): IC50 = 0.33 µM (HCT116).[1]

Reference (5-Fluorouracil): IC50 > 50 µM (Resistant lines).[1][3]

5-OMe Analogs: Generally show reduced potency in this specific scaffold due to loss of

specific hydrophobic pocket filling or electronic matching.[2]

Case Study B: Antimicrobial & Enzyme Inhibition
Winner: Context Dependent

8-Methoxyisoquinoline: Closely mimics the structure of 8-hydroxyquinoline (a potent

chelator) when demethylated or metabolically processed.[1] 8-alkoxyisoquinolines have

shown broad-spectrum antimicrobial activity (MIC range 2–20 µg/mL against S. aureus).

5-Methoxyisoquinoline: Often serves as a "dideaza" analog in antifolate research (e.g.,

methotrexate derivatives).[1] 5-substitutions are used to fine-tune the solubility of the

inhibitor without affecting the key hydrogen-bonding interactions of the pyrimidine/pyridine

ring.[2]

Mechanism of Action Visualization
The following diagram illustrates the validated signaling pathway inhibition for 8-methoxy

substituted isoquinoline derivatives (MMNC) in colorectal cancer cells.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://analytical.chem.ut.ee/databases/pka-values/
https://analytical.chem.ut.ee/databases/pka-values/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6045484/
https://theaspd.com/index.php/ijes/article/download/8193/5928/16961
https://analytical.chem.ut.ee/databases/pka-values/
https://analytical.chem.ut.ee/databases/pka-values/
https://theaspd.com/index.php/ijes/article/download/8193/5928/16961
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6209723?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8-Methoxy-Isoquinoline
Derivative (MMNC)

PI3K Complex

Inhibits

Apoptosis Induction
(Caspase 3/9)

Induces (via pathway blockade)

PIP3 Accumulation

Catalyzes

p-AKT (Phosphorylated)

Activates

mTORC1

Activates

Cell Proliferation

Promotes

Click to download full resolution via product page

Caption: Mechanism of 8-methoxyisoquinoline derivative (MMNC) inhibiting the

PI3K/AKT/mTOR axis to induce apoptosis.[1]

Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended. These are

self-validating systems using standard controls.

Protocol 1: Comparative Cytotoxicity (MTT Assay)
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Objective: Determine IC50 values for 5-OMe vs 8-OMe isomers on HCT116 cells.

Cell Seeding: Seed HCT116 cells (5 × 10³ cells/well) in 96-well plates containing DMEM +

10% FBS. Incubate for 24h at 37°C/5% CO₂.

Compound Preparation:

Dissolve 5-methoxyisoquinoline and 8-methoxyisoquinoline in DMSO (Stock: 10 mM).

Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Control: 0.1% DMSO

vehicle.

Treatment: Aspirate old medium. Add 100 µL of drug-containing medium. Incubate for 48h.

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

Shake for 10 min.

Readout: Measure absorbance at 570 nm (reference 630 nm).

Calculation:

[1]

Validation Check: Positive control (e.g., Doxorubicin) must show IC50 < 5 µM.[1]

Protocol 2: Synthesis of 8-Methoxyisoquinoline
(Pomeranz-Fritsch Modification)
Objective: Synthesize the 8-OMe isomer if commercial stock is unavailable.

Reactants: 3-Methoxybenzaldehyde + Aminoacetaldehyde dimethyl acetal.[2]

Schiff Base Formation: Reflux reactants in toluene with Dean-Stark trap to remove water.[2]

Yields imine intermediate.
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Cyclization: Treat imine with cold concentrated H₂SO₄ or PPA (Polyphosphoric acid) at 0–

5°C, then warm to room temp.

Note: The methoxy group directs cyclization. 3-methoxybenzaldehyde can yield both 5-

OMe and 7-OMe isomers depending on conditions, but 8-OMe requires starting from 2-

methoxybenzaldehyde (ortho-isomer) or specific directed lithiation strategies.[2]

Correction: To get 8-methoxyisoquinoline specifically, start with 2-methoxybenzaldehyde.

[2] The cyclization occurs at the adjacent carbon.[2]

Workup: Neutralize with NaOH, extract with DCM, purify via column chromatography (Silica,

Hexane:EtOAc).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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